molecular formula C14H28O4 B14158337 3,11-Dihydroxy myristoic acid CAS No. 36138-54-2

3,11-Dihydroxy myristoic acid

Cat. No.: B14158337
CAS No.: 36138-54-2
M. Wt: 260.37 g/mol
InChI Key: AVKYODWULTZQPQ-UHFFFAOYSA-N
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Description

It belongs to the class of fatty acids and conjugates, specifically hydroxy fatty acids . This compound is characterized by the presence of hydroxyl groups at the 3rd and 11th positions of the myristoic acid chain, which significantly influences its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,11-dihydroxy myristoic acid typically involves the hydroxylation of myristoic acid. One common method is the use of microbial enzymes or chemical catalysts to introduce hydroxyl groups at specific positions on the fatty acid chain. For instance, the hydroxylation can be achieved using a combination of sodium hydroxide and hydrogen peroxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, such as the use of genetically engineered microorganisms that can selectively hydroxylate myristoic acid. These methods are preferred due to their specificity, efficiency, and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: 3,11-Dihydroxy myristoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,11-Dihydroxy myristoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in cellular metabolism and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral properties.

    Industry: Utilized in the production of biodegradable plastics and surfactants

Mechanism of Action

The biological effects of 3,11-dihydroxy myristoic acid are mediated through its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the cGAS-STING pathway, which is involved in the innate immune response to viral infections. By promoting N-myristoylation, it enhances the autophagic degradation of STING, thereby regulating the immune response .

Comparison with Similar Compounds

Uniqueness: 3,11-Dihydroxy myristoic acid is unique due to the presence of hydroxyl groups at both the 3rd and 11th positions, which confer distinct chemical and biological properties. This dual hydroxylation enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound in various applications .

Properties

CAS No.

36138-54-2

Molecular Formula

C14H28O4

Molecular Weight

260.37 g/mol

IUPAC Name

3,11-dihydroxytetradecanoic acid

InChI

InChI=1S/C14H28O4/c1-2-8-12(15)9-6-4-3-5-7-10-13(16)11-14(17)18/h12-13,15-16H,2-11H2,1H3,(H,17,18)

InChI Key

AVKYODWULTZQPQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCCCCCC(CC(=O)O)O)O

Origin of Product

United States

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